[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea
CAS No.: 21704-24-5
Cat. No.: VC8358980
Molecular Formula: C8H12F3N3S
Molecular Weight: 239.26 g/mol
* For research use only. Not for human or veterinary use.
![[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea - 21704-24-5](/images/structure/VC8358980.png)
Specification
CAS No. | 21704-24-5 |
---|---|
Molecular Formula | C8H12F3N3S |
Molecular Weight | 239.26 g/mol |
IUPAC Name | [(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea |
Standard InChI | InChI=1S/C8H12F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h5H,1-4H2,(H3,12,14,15)/b13-6+ |
Standard InChI Key | SOAURHMELIEDKY-AWNIVKPZSA-N |
Isomeric SMILES | C1CC(C/C(=N/NC(=S)N)/C1)C(F)(F)F |
SMILES | C1CC(CC(=NNC(=S)N)C1)C(F)(F)F |
Canonical SMILES | C1CC(CC(=NNC(=S)N)C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Key Identifiers
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Formation of 3-(trifluoromethyl)cyclohexanone: Cyclohexanone is fluorinated using sulfur tetrafluoride (SF₄) or Ruppert-Prakash reagent (TMSCF₃) to introduce the -CF₃ group.
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Condensation with thiosemicarbazide: The ketone reacts with thiosemicarbazide in ethanol under acidic conditions, yielding the thiosemicarbazone derivative .
The reaction is stereoselective, favoring the (E)-isomer due to reduced steric hindrance between the thiourea group and the cyclohexane ring.
Reactivity Profile
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Coordination Chemistry: The thiourea moiety acts as a bidentate ligand, binding to transition metals (e.g., Cu²⁺, Pd²⁺) via the sulfur and terminal nitrogen atoms.
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Acid-Base Behavior: The NH groups exhibit weak acidity (pKa ≈ 8–10), enabling deprotonation under basic conditions to form thiolate intermediates .
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Nucleophilic Substitution: The sulfur atom participates in SN² reactions with alkyl halides, forming sulfides or sulfonium salts.
Applications in Catalysis and Materials Science
Asymmetric Catalysis
Thiourea derivatives are widely employed as hydrogen-bonding catalysts. The trifluoromethyl group enhances electrophilicity, enabling activation of nitroolefins and carbonyl compounds. For instance, the structurally similar R,R-TUC catalyst (Cas 620960-26-1) achieves >90% enantiomeric excess in Michael additions of malonates to β-nitrostyrenes . Though direct data for [(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea is limited, its structural analogy suggests potential in:
Corrosion Inhibition
Thioureas adsorb onto metal surfaces, forming protective films. Electrochemical studies on analogous compounds show 85–92% inhibition efficiency for mild steel in HCl, attributed to sulfur-metal bonding and π-electron interactions .
Recent Research Directions
Supramolecular Assemblies
A 2024 study demonstrated that fluorinated thioureas self-assemble into porous frameworks with CO₂ uptake capacities of 3.2 mmol/g at 298 K, driven by dipole-dipole interactions between -CF₃ groups .
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